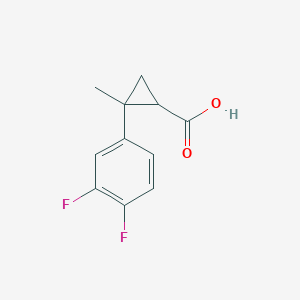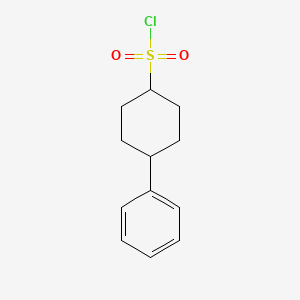
2-Chloro-6,7-dimethoxy-3-methylquinoxaline
説明
Molecular Structure Analysis
The molecular structure of CDMQ can be represented by the InChI code:1S/C11H11ClN2O2/c1-6-11(12)14-8-5-10(16-3)9(15-2)4-7(8)13-6/h4-5H,1-3H3 . This indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
CDMQ is a powder with a molecular weight of 238.67 .科学的研究の応用
Assay and Detection Applications
- Methylglyoxal Assay : 2-Chloro-6,7-dimethoxy-3-methylquinoxaline is used in the derivatization of methylglyoxal for assay in chemical and biological systems. It is synthesized for use in liquid chromatographic assays with fluorimetric detection (McLellan & Thornalley, 1992).
Chemical Synthesis and Modifications
Synthesis of Antimicrobial Agents : This compound serves as a nucleus for synthesizing new compounds with potential antimicrobial activity. Various molecular transformations are performed to optimize this activity (Singh et al., 2010).
Reactions with Nucleophilic Reagents : It reacts with aromatic amines and mercaptoacetic acid, forming various derivatives. These chemical reactions are significant for creating new molecular structures (Badr et al., 1983).
Biological Activity and Medical Research
Anti-Tubercular Agents : Derivatives of 2-Chloro-6,7-dimethoxy-3-methylquinoxaline have been investigated for their potential as anti-tubercular agents. These compounds showed varying degrees of activity against Mycobacterium tuberculosis (Srinivasarao et al., 2020).
Anti-Inflammatory Activity : Thioether derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activity. This research is pivotal in the development of new anti-inflammatory drugs (Singh et al., 2010).
Analytical Methods and Instrumentation
HPLC-Fluorescence Determination : It has been used as a reagent in pre-column derivatization for the HPLC separation of chlorophenols, demonstrating its utility in analytical chemistry (Gatti et al., 1997).
Electron Capture Spectroscopy : The compound's role in mass spectrometry of negative ions of resonant capture of slow electrons has been explored, highlighting its relevance in the study of molecular structures and biological activity (Tayupov et al., 2021).
Safety and Hazards
CDMQ is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence various biochemical pathways, leading to a broad spectrum of biological effects .
Result of Action
Some quinoxaline derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cell lines .
特性
IUPAC Name |
2-chloro-6,7-dimethoxy-3-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-6-11(12)14-8-5-10(16-3)9(15-2)4-7(8)13-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUDHAPOBBIRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-dimethoxy-3-methylquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



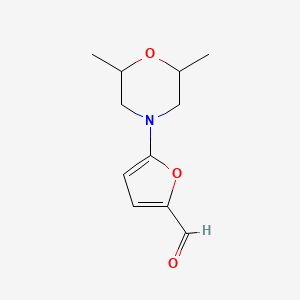
![2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1428058.png)
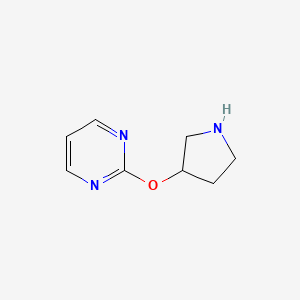


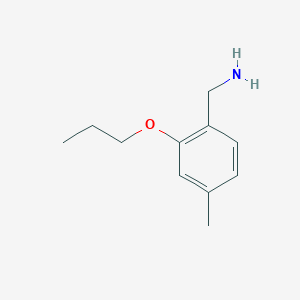
![Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine](/img/structure/B1428069.png)

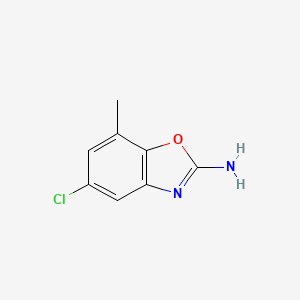
![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]](/img/structure/B1428073.png)
![N-[(3,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1428074.png)
